Syntelin

Übersicht

Beschreibung

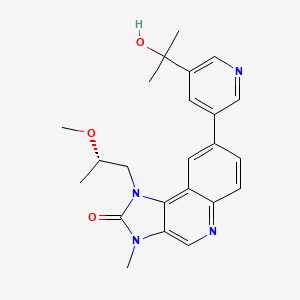

Syntelin ist eine chemische Verbindung, die für ihre selektive Hemmung des Zentromer-assoziierten Proteins E (CENP-E) bekannt ist, einem mitotischen Kinesin-Motorprotein. Es hat einen IC50-Wert von 160 nM, der seine Wirksamkeit bei der Hemmung der CENP-E-Motilität zeigt . This compound stellt eine neuartige Klasse von CENP-E-Motorinhibitoren dar und unterscheidet sich von anderen Inhibitoren wie GSK923295 .

Wissenschaftliche Forschungsanwendungen

Syntelin hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung der Zellteilung und der Krebsbehandlung. Es wurde gezeigt, dass es die Proliferation und Metastasierung von dreifach negativen Brustkrebszellen hemmt . Zusätzlich wird this compound in organoiden chemischen Ansätzen verwendet, um die Mechanismen zu untersuchen, die die zelluläre Dynamik steuern . Seine Fähigkeit, die Freisetzung von Adenosindiphosphat (ADP) zu blockieren und die CENP-E‒Mikrotubuli-Wechselwirkung zu blockieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv CENP-E hemmt, ein mitotisches Kinesin, das für die Ausrichtung der Metaphasenchromosomen und die Bildung der zentralen Spindel essentiell ist . Es blockiert die Freisetzung von Adenosindiphosphat und blockiert die Wechselwirkung zwischen CENP-E und Mikrotubuli, was zu einer syntetischen Anheftung von Schwesterkinetochoren und anschliessender mitotischer Arretierung führt . Dieser Mechanismus ist entscheidend für seine Rolle in der Krebsbehandlung, insbesondere bei dreifach negativem Brustkrebs .

Wirkmechanismus

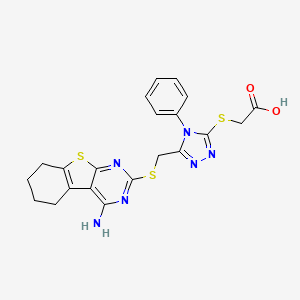

Syntelin, also known as SMR000135992 or [(5-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, is a compound with significant biological activity. This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the Centromere-associated protein E (CENP-E) . CENP-E is a mitotic kinesin, an essential protein that regulates metaphase chromosome alignment and central spindle assembly . It has been suggested that CENP-E plays a role in the progression of triple-negative breast cancer (TNBC) .

Mode of Action

This compound acts as a chemical inhibitor of CENP-E . It blocks the release of ADP and locks the CENP-E-microtubule interaction . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest . This means that this compound can halt the cell division process at the metaphase stage .

Biochemical Pathways

Its inhibition of cenp-e disrupts the normal cell cycle, particularly the transition from metaphase to anaphase during mitosis . This disruption can lead to cell death, particularly in cancer cells where rapid and uncontrolled cell division is a key characteristic.

Result of Action

This compound has been shown to inhibit cell proliferation and metastasis in TNBC . It appears to promote apoptosis (programmed cell death) rather than necrosis (cell death due to damage), which could have benefits for therapeutic applications .

Biochemische Analyse

Biochemical Properties

Syntelin interacts with CENP-E, a protein that plays a crucial role in metaphase chromosome alignment and central spindle assembly . By blocking the release of ADP and locking the CENP-E-microtubule interaction, this compound results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly cancer cells . For instance, it has been shown to inhibit triple-negative breast cancer cell proliferation and metastasis . This compound treatment results in a mitotic blockage, indicating that this compound blocks the metaphase-anaphase transition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the function of CENP-E . It blocks the release of ADP and locks the interaction between CENP-E and microtubules . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .

Temporal Effects in Laboratory Settings

It has been observed that this compound-treated cells remain in metaphase after 70 minutes, indicating that this compound blocks the metaphase-anaphase transition .

Metabolic Pathways

Given its interaction with CENP-E, it is likely involved in pathways related to cell division and mitosis .

Transport and Distribution

Given its interaction with CENP-E, it is likely that it is transported to sites where CENP-E is active .

Subcellular Localization

Given its interaction with CENP-E, it is likely localized to sites where CENP-E is active, such as the kinetochore during cell division .

Analyse Chemischer Reaktionen

Syntelin undergoes various chemical reactions, primarily involving its interaction with CENP-E. It does not inhibit progression through the S and G2 phases of the cell cycle but causes mitotic arrest with lagging chromosomes . The compound binds to different sites from those of GSK923295, making it effective on CENP-E mutants resistant to GSK923295 .

Vergleich Mit ähnlichen Verbindungen

Syntelin ist einzigartig in seiner selektiven Hemmung von CENP-E. Ähnliche Verbindungen umfassen GSK923295, einen weiteren CENP-E-ATPase-Inhibitor, aber this compound bindet an unterschiedliche Stellen und ist wirksam gegen GSK923295-resistente CENP-E-Mutanten . Andere ähnliche Verbindungen können verschiedene mitotische Kinesin-Inhibitoren umfassen, aber die unterschiedlichen Bindungsstellen und die selektive Hemmung von this compound machen es zu einer neuartigen und wertvollen Verbindung in der wissenschaftlichen Forschung .

Vorbereitungsmethoden

Die Synthese von Syntelin beinhaltet die Modifikation einer chemischen Bibliothek von strukturell diversifizierten Verbindungen. Das Herstellungsverfahren umfasst das Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO) zur Erzielung einer Mutterlauge-Konzentration von 40 mg/mL . Weitere Einzelheiten zu den Syntheserouten und industriellen Produktionsverfahren sind in der Literatur nicht readily verfügbar.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit CENP-E betreffen. Es hemmt nicht das Fortschreiten durch die S- und G2-Phase des Zellzyklus, sondern verursacht eine mitotische Arretierung mit verzögerten Chromosomen . Die Verbindung bindet an verschiedene Stellen als die von GSK923295, was sie wirksam gegen GSK923295-resistente CENP-E-Mutanten macht .

Eigenschaften

IUPAC Name |

2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRISILOMIVCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

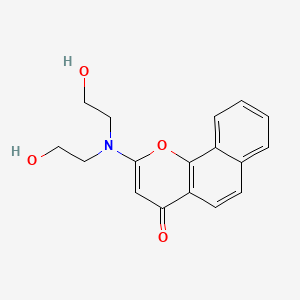

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)